di-t-butoxydiacetoxysilane
Overview
Description
di-t-butoxydiacetoxysilane is an organosilicon compound with the molecular formula C12H24O6Si. It is a colorless to yellowish transparent liquid known for its unique properties and reactivity. This compound is used in various applications, including as a raw material for acetoxy crosslinking RTV-1 sealants .
Mechanism of Action
Target of Action
It is commonly used as a raw material for acetoxy crosslinking rtv-1 sealants . Therefore, its primary targets could be the components involved in the formation of these sealants.
Pharmacokinetics
It’s known that the compound has a molecular weight of 2924 , and it’s a colorless to pale yellow liquid at room temperature . It has a boiling point of 102°C at 5mm and a flash point of 95°C . It’s soluble in water at a concentration of 852.1-840000mg/L at 20-25℃ .
Result of Action
The result of di-t-butoxydiacetoxysilane’s action is the formation of acetoxy crosslinking RTV-1 sealants . These sealants are used in a variety of applications, including construction, automotive, and electronics, due to their excellent adhesion, flexibility, and resistance to temperature and weathering.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reacts slowly with moisture/water , which could affect its stability and efficacy in humid environments. Additionally, it should be stored in a cool, dry, and sealed container, away from fire and heat sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: di-t-butoxydiacetoxysilane is typically synthesized by reacting tetraacetoxysilane with tert-butanol. The reaction is carried out at temperatures up to 60°C, and the resulting product is isolated . Another method involves reacting di-tert-butoxydichlorosilane with acetic acid in the presence of suitable acid acceptors and solvents .
Industrial Production Methods: In industrial settings, the preparation of di-tert-butoxydiacetoxysilane involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The reaction conditions are optimized to achieve almost quantitative yields, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: di-t-butoxydiacetoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. It reacts slowly with moisture/water, leading to hydrolysis .
Common Reagents and Conditions:
Hydrolysis: Reacts with water or moisture, leading to the formation of silicic acid derivatives.
Condensation: Involves the reaction with other silanes or siloxanes to form crosslinked networks.
Substitution: Reacts with nucleophiles such as alcohols or amines to replace the acetoxy groups.
Major Products Formed:
Hydrolysis: Produces silicic acid derivatives.
Condensation: Forms crosslinked siloxane networks.
Substitution: Yields substituted silanes with different functional groups.
Scientific Research Applications
Comparison with Similar Compounds
- Di-tert-butoxysilyl diacetate
- Diacetyl di-tert-butyl orthosilicate
- Diacetoxy-di-tert-butoxysilane
Comparison: di-t-butoxydiacetoxysilane is unique due to its specific combination of tert-butoxy and acetoxy groups, which provide distinct reactivity and stability. Compared to other similar compounds, it offers better hydrolytic stability and higher reactivity towards nucleophiles, making it more versatile in various applications .
Properties
IUPAC Name |
[acetyloxy-bis[(2-methylpropan-2-yl)oxy]silyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6Si/c1-9(13)15-19(16-10(2)14,17-11(3,4)5)18-12(6,7)8/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPARTXXEFXPWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](OC(=O)C)(OC(C)(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065372 | |
Record name | Acetic acid, dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to yellow liquid; [Strem Chemicals MSDS] | |
Record name | Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-tert-butoxydiacetoxysilane | |
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URL | https://haz-map.com/Agents/13935 | |
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CAS No. |
13170-23-5 | |
Record name | Acetic acid, 1,1′-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13170-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Di-tert-butoxydiacetoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacetoxydi-tert-butoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DI-TERT-BUTOXYDIACETOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36B6TC1DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Di-tert-butoxydiacetoxysilane a suitable precursor for silica thin film deposition?
A1: Di-tert-butoxydiacetoxysilane possesses several characteristics that make it attractive for silica thin film deposition using the direct liquid injection - low pressure chemical vapor deposition (DLI-LPCVD) method []. Firstly, its structure, containing both alkoxy (butoxy) and acetoxy groups, allows for controlled hydrolysis and condensation reactions, crucial for forming high-quality silica films. Secondly, the DLI-LPCVD system allows for precise control over deposition parameters like temperature, pressure, and precursor flow rate, leading to uniform and reproducible film growth [].
Q2: How does the deposition temperature affect the silica thin film growth rate?
A2: The research demonstrates a clear correlation between deposition temperature and the growth rate of silica thin films using Di-tert-butoxydiacetoxysilane []. Increasing the deposition temperature enhances the precursor's decomposition rate on the substrate, resulting in a faster film growth rate. The study reports a growth rate of 4.5 Å min−1 without oxygen and 10.2 Å min−1 with oxygen, highlighting the significant influence of temperature on film deposition kinetics [].
Q3: What analytical techniques were employed to characterize the deposited silica thin films?
A3: The researchers utilized a combination of techniques to comprehensively characterize the deposited silica thin films. These include:
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